molecular formula C10H11NO B14037963 (3-methyl-1H-indol-5-yl)methanol

(3-methyl-1H-indol-5-yl)methanol

Cat. No.: B14037963
M. Wt: 161.20 g/mol
InChI Key: ZVADQYDOUNSQCH-UHFFFAOYSA-N
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Description

(3-Methyl-1H-indol-5-yl)methanol (CAS 1780910-31-7) is a high-value indole derivative of significant interest in medicinal chemistry and anticancer research . This compound, with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol, serves as a versatile chemical building block . Indole derivatives are recognized as a privileged structure in drug discovery and constitute an important class of therapeutic agents with diverse biological properties . Specifically, 5-substituted indole scaffolds are crucial in the development of novel histone deacetylase (HDAC) inhibitors, which represent an efficient therapeutic strategy for cancer treatment . Research indicates that 1-arylsulfonyl-5-substituted indoles demonstrate potent antiproliferative activities against various human cancer cell lines, such as Hep3B, MDA-MB-231, PC-3, and A549, and can act as remarkable HDAC isoenzyme inhibitors . The knowledge of the thermodynamic properties of such indole derivatives is highly valuable for clarifying the chemical behavior inherent to these species and is a subject of ongoing scientific investigation . This product is intended for research purposes as a key synthetic intermediate in the development of potential chemotherapeutic agents and for fundamental physicochemical studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(3-methyl-1H-indol-5-yl)methanol

InChI

InChI=1S/C10H11NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-5,11-12H,6H2,1H3

InChI Key

ZVADQYDOUNSQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Reduction of 5-Formyl-3-Methylindole

This method involves the reduction of 5-formyl-3-methylindole using sodium borohydride (NaBH₄) in methanol.

  • Reaction Conditions :
    • Substrate: 5-Formyl-3-methylindole (1.0 equiv)
    • Reducing Agent: NaBH₄ (2.0 equiv)
    • Solvent: Methanol, 25°C, 1–2 h
    • Yield: 85–92%
  • Mechanism : The aldehyde group at the 5-position is selectively reduced to a primary alcohol without affecting the indole ring or methyl group.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) or crystallization from diethyl ether.

Nucleophilic Substitution via Microflow Reactor

Adapted from indol-3-ylmethyl electrophile generation, this method enables rapid, high-yield synthesis under mild conditions.

  • Reaction Setup :
    • Precursor: 5-(Chloromethyl)-3-methylindole
    • Nucleophile: Water or hydroxide ions
    • Reactor: Microflow system (residence time: 0.1 s, 25°C)
    • Yield: >90%
  • Advantages : Suppresses dimerization/oligomerization side reactions common in batch processes.

Alkylation of 3-Methylindole

A two-step process starting with 3-methylindole:

  • Formylation : Vilsmeier-Haack reaction introduces a formyl group at the 5-position.
    • Reagents: POCl₃/DMF, 0°C → 80°C, 6 h
    • Yield: 70–75%
  • Reduction : As in Method 1.

Hydrolysis of 5-(Bromomethyl)-3-Methylindole

Aqueous basic conditions convert bromomethyl to hydroxymethyl groups:

  • Conditions :
    • Substrate: 5-(Bromomethyl)-3-methylindole (1.0 equiv)
    • Base: NaOH (2.0 equiv), H₂O/THF (1:1), 50°C, 4 h
    • Yield: 78–83%
  • Limitation : Requires careful handling of brominated intermediates.

Industrial-Scale Continuous Flow Synthesis

Optimized for large-scale production, this method combines formylation and reduction in a continuous flow system:

  • Steps :
    • Continuous Vilsmeier-Haack formylation (residence time: 5 min, 80°C).
    • In-line reduction with NaBH₄ (residence time: 2 min, 30°C).
  • Throughput : 1 kg/h with >95% purity.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield (%) Scalability Cost Efficiency
NaBH₄ Reduction NaBH₄, MeOH, 25°C 85–92 Moderate High
Microflow H₂O, 25°C, 0.1 s >90 High Moderate
Alkylation POCl₃/DMF, NaBH₄ 70–75 Low Low
Hydrolysis NaOH, H₂O/THF 78–83 Moderate Moderate
Continuous Flow POCl₃/DMF → NaBH₄, flow >95 High High

Optimization Strategies

  • Temperature Control : Lower temperatures (25–30°C) during reduction minimize side reactions.
  • Catalysts : Piperidine (0.1 equiv) in formylation steps improves regioselectivity.
  • Solvent Systems : Methanol or THF/water mixtures enhance reaction homogeneity.

Challenges and Solutions

  • Dimerization : Addressed via microflow reactors or low-temperature batch processing.
  • Purification : Gradient column chromatography (hexane → ethyl acetate) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions: (3-methyl-1H-indol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products: The major products formed from these reactions include various substituted indoles, which can further undergo functionalization for specific applications .

Scientific Research Applications

(3-methyl-1H-indol-5-yl)methanol has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of (3-methyl-1H-indol-5-yl)methanol involves its interaction with various molecular targets and pathways. It can bind to specific receptors, influencing cell signaling pathways and modulating biological activities. For instance, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of (3-methyl-1H-indol-5-yl)methanol include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Reference
This compound -CH3 (3-position), -CH2OH (5-position) ~161.2 (C10H11NO) Potential intermediate for pharmaceuticals, dyes, or enzyme inhibitors (inferred)
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (22) -OCH3 (4-position), -CH2OH (3-position), -Benzyl-Cl substituent ~316.8 (C17H15ClNO2) Inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase; synthesized via NaBH4 reduction
5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethyl-pyrimidine-2,4,6-trione (3d) -Benzyl (N1), -CH=C(Me) (3-position), pyrimidine trione moiety ~404.2 (C23H22N3O4) Anti-proliferative activity; synthesized via Knoevenagel condensation and reduction
6-[2-(3-Carboxy-4-methylphenoxy)-6-chloro-1H-benzimidazol-5-yl]-3-methylindole-1-carboxylic acid -COOH, -Cl, -methylphenoxy, benzimidazole-indole hybrid ~492.9 (C25H18ClN3O5) AMPK activator (in silico studies); high binding affinity and ADMET compatibility

Structural Insights :

  • Hybrid Systems : Compounds like 3d () and benzimidazole-indole hybrids () demonstrate that fused heterocyclic systems improve bioactivity but require more complex synthesis .
Physicochemical Properties
  • Solubility: Indole methanol derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, DCM) due to the hydroxyl group. However, bulky substituents (e.g., benzyl or halogen groups in ’s compound 23) reduce solubility .
  • Melting Points: Derivatives with rigid structures (e.g., compound 3d in ) show high melting points (>300°C), whereas simpler indole methanols (e.g., unsubstituted) typically melt at lower temperatures .
  • Stability : The hydroxymethyl group may undergo oxidation to form aldehydes under acidic conditions, a common concern in storage and synthesis .

Biological Activity

(3-methyl-1H-indol-5-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and research findings.

Indole derivatives, including this compound, exhibit their biological effects primarily through interactions with various biological targets:

  • Target Receptors : These compounds have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways.
  • Modulation of Enzyme Activity : Indole derivatives can modulate the activity of enzymes involved in critical biological processes, leading to their observed pharmacological effects.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Exhibits potential against various viral infections.
  • Anticancer Properties : Demonstrated antiproliferative effects in several cancer cell lines.
  • Antimicrobial Effects : Shows activity against a range of bacterial strains, including drug-resistant variants.
  • Anti-inflammatory and Antioxidant Activities : Contributes to reducing inflammation and oxidative stress in biological systems .

Anticancer Activity

Recent studies indicate that this compound and its derivatives possess significant anticancer properties. For instance, compounds derived from indole structures have been evaluated for their ability to inhibit cancer cell proliferation:

CompoundCancer Cell LineIC50 (µM)
AHep3B0.36
BMDA-MB-2310.50
CPC-30.45
DA5490.40

These findings suggest that the indole structure contributes to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae2 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL

The compound demonstrated higher antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Case Study on Anticancer Efficacy : A study involving the treatment of lung cancer cells with indole derivatives showed significant reductions in cell viability and increased apoptosis markers.
  • Case Study on Antimicrobial Resistance : Research indicated that this compound exhibited superior activity against MRSA compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance.

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